molecular formula C14H12O3 B108719 4-Methoxyphenyl benzoate CAS No. 1523-19-9

4-Methoxyphenyl benzoate

Cat. No. B108719
CAS RN: 1523-19-9
M. Wt: 228.24 g/mol
InChI Key: PMRMHHUTWZPFIY-UHFFFAOYSA-N
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Description

4-Methoxyphenyl benzoate is an organic compound that is commonly used in scientific research as a starting material for the synthesis of various organic compounds. It is also known as p-methoxyphenyl benzoate or methyl 4-methoxybenzoate and has the chemical formula C9H10O3.

Mechanism Of Action

The mechanism of action of 4-methoxyphenyl benzoate is not well understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-methoxyphenyl benzoate are not well studied. However, it is believed to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-methoxyphenyl benzoate is its ease of synthesis and availability. It is also relatively stable and has a long shelf life. However, one of the main limitations of 4-methoxyphenyl benzoate is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research on 4-methoxyphenyl benzoate. Some possible areas of investigation include:
1. Further studies on the mechanism of action of 4-methoxyphenyl benzoate and its potential therapeutic applications.
2. Synthesis of novel derivatives of 4-methoxyphenyl benzoate with improved solubility and other desirable properties.
3. Investigation of the potential use of 4-methoxyphenyl benzoate in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
4. Development of new methods for the synthesis of 4-methoxyphenyl benzoate and its derivatives.
In conclusion, 4-methoxyphenyl benzoate is an important starting material for the synthesis of various organic compounds. It has potential therapeutic applications and is widely used in scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

4-Methoxyphenyl benzoate is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry for the synthesis of drugs such as anti-inflammatory agents, analgesics, and antipyretics. It is also used in the synthesis of fragrances, dyes, and other organic compounds.

properties

CAS RN

1523-19-9

Product Name

4-Methoxyphenyl benzoate

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(4-methoxyphenyl) benzoate

InChI

InChI=1S/C14H12O3/c1-16-12-7-9-13(10-8-12)17-14(15)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

PMRMHHUTWZPFIY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxyanisole (1.25 g, 10.1 mmol) was dissolved in anhydrous dichloromethane (10 mL), and triethylamine (4.25 mL, 30.5 mmol) and benzoyl chloride (1.40 mL, 12.1 mmol) were added thereto successively. The reaction mixture was stirred at room temperature for 4 hours. Chloroform (50 mL) and water (50 mL) were added to the reaction mixture and partitioned. The organic layer was washed with saturated brine (50 mL), dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure. The obtained residue was filtered with hexane (50 mL) to give the titled reference compound (2.24 g) as a colorless solid. (Yield 98%)
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
98%

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